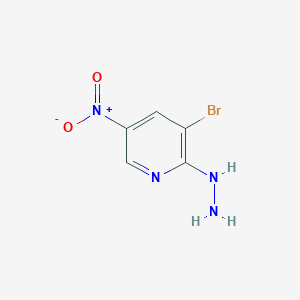

3-Bromo-2-hydrazinyl-5-nitropyridine

Beschreibung

BenchChem offers high-quality 3-Bromo-2-hydrazinyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-hydrazinyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRGIVXZHDLCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389416 | |

| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-38-1 | |

| Record name | Pyridine, 3-bromo-2-hydrazinyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Bromo-2-hydrazinyl-5-nitropyridine" properties and characteristics

An In-Depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

3-Bromo-2-hydrazinyl-5-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its strategic combination of a reactive hydrazine group, an electron-deficient pyridine core, a nitro activating group, and a bromine handle allows for a wide array of chemical transformations. These features make it an ideal precursor for the construction of complex heterocyclic scaffolds, particularly fused pyrazolopyridine systems. Such systems are prevalent in numerous biologically active molecules and are of significant interest to researchers in drug discovery and development.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of 3-Bromo-2-hydrazinyl-5-nitropyridine, with a focus on its utility for professionals in the pharmaceutical and life sciences sectors.

Physicochemical and Structural Properties

The unique arrangement of functional groups in 3-Bromo-2-hydrazinyl-5-nitropyridine dictates its chemical behavior and physical characteristics. The compound is a solid at room temperature and is classified as a hazardous material, requiring appropriate handling and storage conditions.[3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15862-38-1 | [3][4][5] |

| Molecular Formula | C₅H₅BrN₄O₂ | [3][4] |

| Molecular Weight | 233.02 g/mol | [3][5] |

| IUPAC Name | 3-bromo-2-hydrazinyl-5-nitropyridine | [4] |

| Synonyms | (3-Bromo-5-nitropyridin-2-yl)hydrazine, (3-bromo-5-nitro-2-pyridyl)hydrazine | [6] |

| SMILES | C1=C(C=NC(=C1Br)NN)[O-] | [3] |

| InChIKey | FGRGIVXZHDLCBP-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 94.08 Ų | [3] |

| logP | 1.0379 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Reactivity

The synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated precursor with hydrazine. The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of a leaving group at the 2-position.

Generalized Synthesis Protocol

This protocol describes a common laboratory-scale synthesis based on the reaction of a di-halopyridine with hydrazine hydrate, a method widely used for creating hydrazinylpyridine derivatives.[7][8]

Caption: Generalized synthetic route to the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor (e.g., 2,3-dibromo-5-nitropyridine) in a suitable solvent such as ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.[8]

-

Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromo-2-hydrazinyl-5-nitropyridine.

Core Reactivity: A Gateway to Fused Heterocycles

The synthetic value of 3-Bromo-2-hydrazinyl-5-nitropyridine lies in its capacity for intramolecular cyclization. The vicinal arrangement of the hydrazinyl group and the endocyclic nitrogen atom makes it an excellent precursor for constructing fused pyrazole rings, leading to the pyrazolopyridine scaffold.

This transformation is foundational for generating libraries of compounds for high-throughput screening in drug discovery. Specifically, condensation of the hydrazine moiety with 1,3-dielectrophiles, such as β-ketoesters or malonaldehydes, followed by cyclization, yields substituted pyrazolo[4,3-c]pyridines.[2][9]

Caption: Key cyclization reactivity for drug scaffold synthesis.

The bromo and nitro groups offer additional vectors for chemical modification. The bromine atom can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, which can then be further derivatized.[10][11] This multi-directional functionalization capability is highly advantageous in fragment-based drug discovery (FBDD).[10]

Applications in Drug Discovery and Development

The pyrazolopyridine core, readily accessible from 3-Bromo-2-hydrazinyl-5-nitropyridine, is a "privileged scaffold" in medicinal chemistry. It is found in numerous compounds that exhibit a wide range of biological activities, most notably as inhibitors of protein kinases.

-

Kinase Inhibitors: Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology and inflammation. The scaffold acts as a bioisostere for purines, allowing it to bind effectively to the ATP-binding site of kinases.[9]

-

Carbonic Anhydrase Inhibitors: Certain pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are involved in several physiological and pathological processes.[2]

-

Antiviral and Antimicrobial Agents: Nitrogen-containing heterocycles are a cornerstone of antimicrobial and antiviral drug development. The pyrazolopyridine framework has been explored for these applications as well.[1]

-

Central Nervous System (CNS) Agents: The scaffold has also been incorporated into molecules targeting CNS receptors, demonstrating its versatility across different therapeutic areas.

The ability to generate diverse libraries of compounds by modifying the pyrazolopyridine core at multiple positions makes 3-Bromo-2-hydrazinyl-5-nitropyridine a strategic starting material for lead optimization campaigns.

Safety, Handling, and Storage

As a nitro-aromatic hydrazine derivative, 3-Bromo-2-hydrazinyl-5-nitropyridine must be handled with care.

-

Hazards: The compound is classified as a hazardous material.[3] It should be considered toxic, an irritant, and potentially mutagenic, which are common hazards for this class of chemicals.

-

Handling: Always handle in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

3-Bromo-2-hydrazinyl-5-nitropyridine is a synthetically powerful and strategically important intermediate for chemical and pharmaceutical research. Its well-defined reactivity, particularly in the construction of pyrazolopyridine scaffolds, provides a reliable and efficient route to compounds of significant biological interest. The presence of multiple functionalization points allows for the systematic exploration of chemical space, making it an invaluable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

-

Matrix Fine Chemicals. (n.d.). 3-BROMO-2-HYDRAZINYL-5-NITROPYRIDINE | CAS 15862-38-1. Retrieved from [Link]

-

Georganics. (n.d.). 3-Bromo-2-hydrazinyl-5-nitropyridine - High purity. Retrieved from [Link]

-

Abramovitch, R. A., & Cue, B. W. (1978). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Heterocyclic Chemistry, 15(5), 879-880. Available at: [Link]

-

D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3328. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

Gultyai, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. Available at: [Link]

-

Scott, J. S., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(3), 441-446. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]

- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(4), 3464-3474. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Abdel-Gawad, H., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(36). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega, 7(49), 45300-45314. Available at: [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

Sources

- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-BROMO-2-HYDRAZINYL-5-NITROPYRIDINE | CAS 15862-38-1 [matrix-fine-chemicals.com]

- 5. synchem.de [synchem.de]

- 6. 3-Bromo-2-hydrazinyl-5-nitropyridine - High purity | EN [georganics.sk]

- 7. researchgate.net [researchgate.net]

- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. 3-Bromo-2-hydroxy-5-nitropyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

A Senior Application Scientist's In-depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine (CAS 15862-38-1)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-hydrazinyl-5-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. With its unique trifunctionalized scaffold, this compound serves as a versatile precursor for a diverse range of complex nitrogen-containing heterocycles. This document elucidates its fundamental physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its rich chemical reactivity with mechanistic insights, and highlights its significant application in the synthesis of targeted kinase inhibitors. All protocols are designed as self-validating systems, and key concepts are visualized through structured diagrams to ensure clarity and practical applicability in a research and development setting.

Core Compound Analysis: Structure and Properties

3-Bromo-2-hydrazinyl-5-nitropyridine (CAS: 15862-38-1) is a highly reactive pyridine derivative characterized by a strategic arrangement of three key functional groups: an electrophilic nitro group, a nucleophilic hydrazinyl moiety, and a synthetically versatile bromine atom. This distinct substitution pattern imbues the molecule with a rich and predictable reactivity profile, making it an invaluable intermediate for constructing fused heterocyclic systems.

The strongly electron-withdrawing nitro group at the 5-position significantly influences the electron density of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1] The hydrazinyl group at the 2-position is a potent binucleophile, primed for cyclization reactions.[2] The bromine atom at the 3-position serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Computational Data

| Property | Value | Reference |

| CAS Number | 15862-38-1 | [3][4] |

| Molecular Formula | C₅H₅BrN₄O₂ | [4] |

| Molecular Weight | 233.02 g/mol | [4] |

| Appearance | Yellow to Orange Solid | Supplier Data |

| Topological Polar Surface Area (TPSA) | 94.08 Ų | [4] |

| logP (Predicted) | 1.0379 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Synthesis and Purification Protocol

The synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine is most effectively achieved via a selective nucleophilic aromatic substitution on a suitable dihalo-nitropyridine precursor. The higher reactivity of a halogen at the 2-position of a pyridine ring towards nucleophilic attack, especially when activated by an electron-withdrawing group at the 5-position, is the causal basis for the selectivity of this reaction. The following protocol is based on established methodologies for the synthesis of related 2-hydrazinopyridine derivatives.[2]

Synthetic Workflow

The synthesis proceeds by reacting 3-Bromo-2-chloro-5-nitropyridine with hydrazine hydrate. The chlorine atom at the C2 position is more labile than the bromine at C3, allowing for a regioselective substitution.

Caption: Workflow for the synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine.

Detailed Experimental Protocol

Materials:

-

3-Bromo-2-chloro-5-nitropyridine (1.0 eq)

-

Hydrazine hydrate (~80% solution, 1.5 - 2.0 eq)

-

Ethanol (anhydrous)

-

Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon)

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 3-Bromo-2-chloro-5-nitropyridine in anhydrous ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise via a syringe over 15-20 minutes. Causality Note: The exothermic nature of the reaction necessitates slow, controlled addition at a reduced temperature to prevent side reactions and ensure safety.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of a yellow-orange precipitate indicates product formation.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture), observing the consumption of the starting material.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.

-

Purification: Wash the filter cake sequentially with cold ethanol and then cold deionized water to remove unreacted hydrazine and salts.

-

Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight to yield 3-Bromo-2-hydrazinyl-5-nitropyridine.

Self-Validating System: The integrity of the final product must be confirmed through standard analytical techniques. ¹H NMR spectroscopy should show the characteristic signals for the pyridine ring protons and the hydrazinyl protons. Mass spectrometry should confirm the expected molecular weight. The melting point should be sharp and consistent with reference values.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2-hydrazinyl-5-nitropyridine lies in its capacity to undergo sequential, regioselective transformations, making it a cornerstone intermediate for building complex heterocyclic scaffolds.

Annulation to Fused Heterocycles

The most prominent application of this compound is its use in constructing fused bicyclic systems. The hydrazinyl group readily undergoes condensation and cyclization with 1,3-dielectrophiles. A prime example is the reaction with trimethyl orthoformate, which serves as a one-carbon electrophile, to form the[2][5][6]triazolo[4,3-a]pyridine ring system. This reaction is a validated and scalable process.[5]

Detailed Protocol: Synthesis of 8-bromo-6-nitro-[2][5][6]triazolo[4,3-a]pyridine [5]

-

Reactants: 3-Bromo-2-hydrazinyl-5-nitropyridine (1.0 eq, 17.2 mmol, 4 g) is suspended in trimethyl orthoformate (15 eq, 0.26 mol, 28.2 mL).

-

Conditions: The suspension is heated in a sealed pressure tube at 100 °C for 2.5 hours.

-

Significance: This transformation creates a new five-membered triazole ring fused to the original pyridine core, a common motif in pharmacologically active molecules.

Gateway to Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The 2-hydrazinylpyridine moiety is a classic precursor for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold. This is typically achieved through condensation with a β-ketoester or an equivalent 1,3-dicarbonyl compound. The resulting pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of various protein kinases, such as Tropomyosin receptor kinases (TRKs).[6]

Caption: Logical workflow for the synthesis of kinase inhibitors.

This synthetic strategy is powerful because it allows for late-stage diversification. The bromine atom can be functionalized via cross-coupling to introduce various aryl or heteroaryl groups that can probe specific pockets of a kinase active site. Subsequently, the nitro group can be reduced to an amine, providing another vector for modification to enhance potency, selectivity, and pharmacokinetic properties. The 1H-pyrazolo[3,4-b]pyridine system itself acts as an excellent bioisostere for purine, effectively mimicking the hinge-binding interactions of ATP.

Safety, Handling, and Storage

Safety: 3-Bromo-2-hydrazinyl-5-nitropyridine is a potentially hazardous chemical. Hydrazine derivatives are often toxic and should be handled with extreme care. The nitroaromatic nature of the compound suggests it may be energetic.

-

Handling: Always handle this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. Avoid inhalation of dust and any contact with skin or eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2-hydrazinyl-5-nitropyridine is a high-value, versatile chemical intermediate with a well-defined reactivity profile. Its strategic trifunctionalization provides a robust platform for the efficient synthesis of complex, fused heterocyclic systems. The demonstrated utility of this compound as a precursor to the pyrazolo[3,4-b]pyridine and triazolopyridine scaffolds underscores its importance in modern drug discovery, particularly in the development of novel kinase inhibitors. The protocols and scientific rationale presented in this guide offer a solid foundation for its effective and safe utilization in advanced chemical synthesis.

References

- Compounds. WO2021239885A1.

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. 3-Bromo-2-hydrazinyl-5-nitropyridine - High purity | EN [georganics.sk]

- 4. chemscene.com [chemscene.com]

- 5. WO2021239885A1 - Compounds - Google Patents [patents.google.com]

- 6. (5-nitropyridin-2-yl)hydrazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-hydrazinyl-5-nitropyridine, a heterocyclic building block of increasing interest in medicinal chemistry. The document details its molecular formula, weight, and structural properties. It outlines a probable synthetic pathway via nucleophilic aromatic substitution and discusses its key application as a precursor in the burgeoning field of Targeted Protein Degradation (TPD), particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide addresses the compound's reactivity, safety and handling considerations, and presents its key physicochemical parameters.

Introduction

3-Bromo-2-hydrazinyl-5-nitropyridine is a substituted pyridine derivative characterized by the presence of three key functional groups: a bromine atom, a hydrazinyl moiety, and a nitro group. This trifunctional nature makes it a versatile reagent in organic synthesis, particularly for the construction of more complex heterocyclic systems. The strategic placement of these groups on the pyridine ring offers multiple reaction sites, enabling its use as a scaffold or an intermediate in the synthesis of pharmacologically active molecules. The growing interest in this compound is closely linked to advancements in therapeutic modalities that require modular chemical building blocks, such as in the development of PROTACs.[1]

Physicochemical Properties

A summary of the key physicochemical and computational data for 3-Bromo-2-hydrazinyl-5-nitropyridine is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C5H5BrN4O2 | [2] |

| Molecular Weight | 233.02 g/mol | [2] |

| CAS Number | 15862-38-1 | [2] |

| Topological Polar Surface Area (TPSA) | 94.08 Ų | [2] |

| Predicted LogP | 1.0379 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common method for synthesizing hydrazinylpyridines involves the displacement of a halide at an electron-deficient carbon on the pyridine ring by hydrazine.[3] The presence of the electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic attack, making the halogen at the 2-position a suitable leaving group.

A plausible precursor for this synthesis would be a di-halopyridine such as 3-bromo-2-chloro-5-nitropyridine. The greater lability of the chlorine atom at the 2-position, which is ortho to the activating nitro group, would favor its selective displacement by hydrazine hydrate.

Diagram 1: Proposed Synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine

A schematic representation of the proposed synthetic route.

Experimental Protocol (General)

A general procedure for the synthesis of a 2-hydrazinylpyridine from a corresponding 2-chloropyridine is as follows:

-

The 2-chloropyridine starting material is dissolved in a suitable solvent, such as ethanol or butan-1-ol.[3]

-

An excess of hydrazine hydrate is added to the solution.[3]

-

The reaction mixture is heated to reflux and stirred for a period ranging from several hours to two days, with the reaction progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve dilution with water followed by extraction with an organic solvent (e.g., ethyl acetate).[3]

-

The combined organic phases are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the 2-hydrazinylpyridine product.[3]

Reactivity Profile

The reactivity of 3-Bromo-2-hydrazinyl-5-nitropyridine is governed by its three functional groups:

-

Hydrazinyl Group: This is a potent nucleophile and can readily react with electrophiles. It is particularly useful for forming hydrazones through condensation with aldehydes and ketones. This reactivity is central to its application as a linker in PROTAC synthesis, where it can be used to connect to a warhead or an E3 ligase ligand.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation provides another point for functionalization, for instance, through amide bond formation or diazotization reactions.

Applications in Drug Discovery: Targeted Protein Degradation

A primary application of 3-Bromo-2-hydrazinyl-5-nitropyridine is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[][5]

Diagram 2: Role of Building Blocks in PROTAC Assembly

Illustrates how building blocks form the linker component of a PROTAC.

The hydrazinyl moiety of 3-Bromo-2-hydrazinyl-5-nitropyridine is particularly suited for incorporation into the linker component of a PROTAC. The linker's composition and length are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and the E3 ligase in the ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[6] The triazole moiety, which can be formed from azide-alkyne cycloaddition reactions, is a common feature in PROTAC linkers, and hydrazinyl-containing compounds can be precursors in such synthetic strategies.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Bromo-2-hydrazinyl-5-nitropyridine (CAS 15862-38-1) is not widely available. However, based on the SDS for structurally related hydrazinyl-nitropyridine compounds, the following hazards and precautions should be considered:

-

Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8][9][10] May also cause respiratory irritation.[9]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8][9] In case of insufficient ventilation, wear suitable respiratory equipment.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8][9]

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

-

Conclusion

3-Bromo-2-hydrazinyl-5-nitropyridine is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal building block for complex molecular architectures. The compound's utility is particularly evident in the field of Targeted Protein Degradation, where it can be employed in the synthesis of PROTAC linkers. As research in TPD continues to expand, the demand for such specialized building blocks is expected to grow, highlighting the importance of understanding their synthesis, reactivity, and safe handling.

References

- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - 3-hydrazinyl-2-nitropyridine. Aaronchem.

- SynQuest Laboratories, Inc. (2016, December 8).

- ECHEMI. (n.d.).

- ECHEMI. (n.d.).

- Google Patents. (n.d.).

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-HYDRAZINO-3-NITROPYRIDINE.

- ChemScene. (n.d.). 15862-38-1 | 3-Bromo-2-hydrazinyl-5-nitropyridine. Retrieved January 13, 2026.

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis. Retrieved January 13, 2026.

- PubChem. (n.d.). 4-Bromo-2-hydrazinylpyridine. Retrieved January 13, 2026.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. PMC.

- Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.

- Georganics. (n.d.). 3-Bromo-2-hydrazinyl-5-nitropyridine - High purity | EN. Retrieved January 13, 2026.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New S-substituted Sulfanypyridines, 3-Aminothieno[2,3-b] Pyridines and 3-(1H-pyrrol-1-yl)

- Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Deriv

- ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF.

- DergiPark. (2022, June 1). Gazi University Journal of Science » Submission » Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z)-2-[1-(4 methoxyphenyl)ethylidene]hydrazinyl}pyridine.

- ResearchGate. (2025, August 5). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review).

- Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.).

- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker. Retrieved January 13, 2026.

- Organic Syntheses Procedure. (n.d.).

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. Retrieved January 13, 2026.

- Open Exploration Publishing. (2020, October 30).

- PubMed Central. (n.d.).

- Revvity. (n.d.). Recent advances in targeted protein degradation research in cancer. Retrieved January 13, 2026.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-nitropyridine 99 39856-50-3. Retrieved January 13, 2026.

- PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 13, 2026.

- Biz professional kasanga. (n.d.). CAS # 15862-38-1|3-bromo-2 - 5-5-nitropiridin. Retrieved January 13, 2026.

- bioRxiv. (2024, May 5).

- Revvity. (n.d.).

- PubMed Central. (2023, February 15). Recent advances in targeted protein degraders as potential therapeutic agents.

- Pharmalego. (n.d.). Nitropyridine Building Blocks | Manufacturer and Supplier. Retrieved January 13, 2026.

Sources

- 1. revvity.com [revvity.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aaronchem.com [aaronchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2-hydrazinyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 3-Bromo-2-hydrazinyl-5-nitropyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally related analogues and established principles of spectroscopic interpretation to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that dictate the spectral features. Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of high-fidelity spectral data for this class of compounds, ensuring that researchers can confidently characterize this and similar molecules in their own laboratories.

Introduction: The Structural Rationale

3-Bromo-2-hydrazinyl-5-nitropyridine (C₅H₅BrN₄O₂) is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups: a bromine atom, a hydrazinyl group (-NHNH₂), and a nitro group (-NO₂). The relative positions of these substituents create a unique electronic environment that will be reflected in its spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating and hydrogen-bonding capabilities of the hydrazinyl group, dictates a complex interplay of shielding and deshielding effects within the aromatic ring. Understanding these interactions is paramount to the accurate interpretation of the spectral data.

This guide is structured to provide not just the predicted data, but also the scientific reasoning behind these predictions, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. For 3-Bromo-2-hydrazinyl-5-nitropyridine, both ¹H and ¹³C NMR will provide definitive information on the arrangement and electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the three protons of the hydrazinyl group. The exact chemical shifts of the hydrazinyl protons (-NH and -NH₂) are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

Methodology for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate, leading to sharper N-H signals.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

D₂O Exchange: To confirm the assignment of the N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will broaden or disappear.

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.1 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and the ring nitrogen, leading to significant deshielding and a downfield shift. It will be coupled to H-4. |

| ~8.2 - 8.5 | Doublet (d) | 1H | H-4 | This proton is para to the hydrazinyl group and meta to the nitro group and bromine. The deshielding effect of the nitro group dominates, placing it downfield, coupled to H-6. |

| ~7.5 - 8.0 | Broad Singlet | 1H | -NH | The chemical shift of this proton is variable. Being attached to the electron-deficient pyridine ring will shift it downfield. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of these protons is also highly variable and solvent-dependent. |

Coupling Constants: The coupling between H-6 and H-4 is expected to be a meta-coupling (⁴J), typically in the range of 2-4 Hz.[2]

Reference Data: 2-Hydrazinopyridine For comparison, the experimental ¹H NMR spectrum of the parent compound, 2-hydrazinopyridine, in CDCl₃ shows aromatic protons at δ 8.14 (d), 7.51-7.45 (m), and 6.71-6.66 (m), with N-H protons appearing as broad singlets at 5.78 and 3.81 ppm.[3] The addition of the bromo and nitro groups in our target molecule is predicted to shift the remaining aromatic protons significantly downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

Methodology for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 - 162 | C-2 | Attached to the nitrogen of the ring and the electron-donating hydrazinyl group. This carbon's shift is heavily influenced by its direct connection to two nitrogen atoms. |

| ~150 - 155 | C-5 | Directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~145 - 150 | C-6 | Ortho to the nitro group and the ring nitrogen, resulting in a deshielded environment. |

| ~120 - 125 | C-4 | Influenced by the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. |

| ~105 - 110 | C-3 | Attached to the bromine atom. The heavy atom effect of bromine typically induces an upfield shift compared to an unsubstituted carbon, but this is counteracted by the electronic environment. |

Reference Data: 2-Hydrazinopyridine The experimental ¹³C NMR data for 2-hydrazinopyridine shows signals at approximately 161.9, 148.1, 137.8, 115.5, and 107.9 ppm.[4] The introduction of the bromine at C-3 and the nitro group at C-5 will be the primary drivers for the predicted shifts in the target molecule.

Advanced NMR Experiments

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

-

COSY (Correlation Spectroscopy): Will show a cross-peak between H-4 and H-6, confirming their spin-spin coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal (H-4, H-6) to its directly attached carbon signal (C-4, C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall structure. Key expected correlations include:

-

H-6 to C-2, C-4, and C-5.

-

H-4 to C-2, C-3, C-5, and C-6.

-

-NH proton to C-2 and C-3.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the presence of specific functional groups. For 3-Bromo-2-hydrazinyl-5-nitropyridine, the key signatures will be the N-H stretches from the hydrazine, the N-O stretches from the nitro group, and vibrations from the aromatic ring.

Methodology for IR (ATR) Acquisition:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Background Scan: Perform a background scan with a clean ATR crystal before running the sample.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching | The hydrazinyl group (-NHNH₂) will exhibit characteristic N-H stretching vibrations in this region. The presence of two bands is possible (asymmetric and symmetric stretches of the -NH₂). |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Typical for C-H bonds on an aromatic ring. |

| 1600 - 1570 | Medium | C=C and C=N stretching | Aromatic ring vibrations. |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretching | This is a highly characteristic and intense band for aromatic nitro compounds.[5][6][7] |

| 1360 - 1290 | Strong | Symmetric NO₂ stretching | The second key diagnostic band for the nitro group. Its presence, along with the asymmetric stretch, is strong evidence for the -NO₂ moiety.[5][6][7] |

| ~850 | Medium-Strong | C-N stretching | Associated with the C-NO₂ bond. |

| Below 800 | Medium | C-Br stretching | The carbon-bromine stretch typically appears in the fingerprint region. |

Reference Data: 2-Hydrazinopyridine & Aromatic Nitro Compounds The IR spectrum for 2-hydrazinopyridine shows N-H stretching bands.[8][9] Aromatic nitro compounds consistently show two strong, characteristic peaks for the NO₂ group, making this functional group easy to identify.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will provide a highly distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Methodology for MS Acquisition:

-

Ionization Technique: Electrospray Ionization (ESI) is a suitable "soft" ionization technique that is likely to yield a strong signal for the protonated molecular ion [M+H]⁺.[10][11][12] For more extensive fragmentation, Electron Ionization (EI) could be used, though it may be too harsh for this molecule.[10][11]

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced via direct infusion or through a Liquid Chromatography (LC) system.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

Predicted Mass Spectrum (ESI+):

-

Molecular Ion [M+H]⁺: The most crucial signal will be the protonated molecular ion peak. Given the molecular formula C₅H₅BrN₄O₂, the expected m/z values will be:

-

For ⁷⁹Br isotope: m/z ~232.97

-

For ⁸¹Br isotope: m/z ~234.97 These two peaks should appear with nearly equal intensity (a characteristic "doublet"), confirming the presence of one bromine atom.

-

Predicted Fragmentation Pathways (from MS/MS of [M+H]⁺):

The fragmentation will likely proceed through the loss of stable neutral molecules or radicals from the protonated parent ion.

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z ~187/189 .[13][14]

-

Loss of Hydrazine Moiety: Cleavage of the C-N bond of the hydrazinyl group could lead to the loss of •N₂H₃ (31 Da), resulting in an ion at m/z ~202/204 .

-

Loss of Bromine: Loss of a bromine radical (•Br, 79/81 Da) would yield a fragment at m/z ~154 . This fragment would appear as a singlet, lacking the bromine isotopic pattern.

Conclusion and Best Practices

This guide provides a detailed, predictive framework for the spectral characterization of 3-Bromo-2-hydrazinyl-5-nitropyridine. While experimental data is the ultimate arbiter, the principles and comparative data outlined herein offer a robust starting point for any researcher working with this molecule.

Key Takeaways for Researchers:

-

NMR: Expect two downfield aromatic protons. Use DMSO-d₆ to better resolve N-H protons and employ 2D NMR techniques (COSY, HSQC, HMBC) for definitive structural confirmation.

-

IR: Look for the two strong, unmistakable bands of the aromatic nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, along with N-H stretches above 3200 cm⁻¹.

-

MS: The key diagnostic feature will be the 1:1 isotopic doublet for the molecular ion [M+H]⁺ at m/z ~233/235. Confirm fragmentation pathways with MS/MS analysis.

By integrating these multi-technique spectroscopic approaches, scientists can achieve a comprehensive and unambiguous structural elucidation of 3-Bromo-2-hydrazinyl-5-nitropyridine, paving the way for its application in drug development and materials science.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.

- Wiley-VCH. (2007).

- PubChem. (n.d.). 2-Hydrazinopyridine.

- NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.).

- IR: nitro groups. (n.d.). University of Calgary.

- Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.).

- Ionization Modes. (n.d.). University of Notre Dame Mass Spectrometry & Proteomics Facility.

- Ionization Methods in Organic Mass Spectrometry. (n.d.). Washington University in St. Louis.

- Technology Networks. (2024).

- ACD/Labs. (2023).

- ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-bromo-2-methyl-5-nitropyridine(186593-42-0) 1 h nmr.

- PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine.

- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). Magnetic Resonance in Chemistry.

- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (n.d.).

- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (1989). MDPI.

- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) IR Spectrum.

- Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. (2004). Asian Journal of Chemistry.

- Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. (1992). Magnetic Resonance in Chemistry.

- 2-Hydrazinyl-5-nitropyridine, min 98%, 1 gram. (n.d.).

- NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.

- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?.

- Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org.

- Santa Cruz Biotechnology. (n.d.). 2-Hydrazino-5-nitropyridine.

- 2-Hydrazino-5-nitropyridine | CAS 15367-16-5. (n.d.). Chemical-Suppliers.

- Supporting Information - Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

- Fragment of ¹H–¹³C HSQC NMR spectrum of 2 in pyridine-d5. (n.d.).

- PubChem. (n.d.). 2-Hydrazinyl-5-nitropyridine.

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Thermo Fisher Scientific. (n.d.). 2-Hydrazinopyridine, 98% 5 g.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- INFRARED SPECTROSCOPY (IR). (n.d.).

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. 2-Hydrazinopyridine [webbook.nist.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]

- 9. 2-Hydrazinopyridine [webbook.nist.gov]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. as.uky.edu [as.uky.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-hydrazinyl-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-hydrazinyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental guidance. By understanding the molecular structure and physicochemical properties of this compound, we can predict and experimentally determine its solubility in a range of organic solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in a Research and Development Context

3-Bromo-2-hydrazinyl-5-nitropyridine (CAS: 15862-38-1) is a substituted pyridine derivative with a molecular formula of C₅H₅BrN₄O₂ and a molecular weight of 233.02 g/mol .[1][2][3] Its structure, incorporating a bromine atom, a hydrazinyl group, and a nitro group on a pyridine ring, imparts a unique combination of chemical properties that make it a valuable building block in medicinal chemistry and materials science. The successful application of this compound is fundamentally dependent on its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a cornerstone of downstream processes such as crystallization, chromatography, and formulation. An in-depth understanding of its solubility profile is therefore not merely academic but a practical necessity for efficient and scalable chemical processes.

Theoretical Framework for Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute (3-Bromo-2-hydrazinyl-5-nitropyridine) and the solvent. A detailed examination of the solute's molecular structure provides critical insights into its potential solubility behavior.

Molecular Structure Analysis of 3-Bromo-2-hydrazinyl-5-nitropyridine

The key structural features of 3-Bromo-2-hydrazinyl-5-nitropyridine that govern its solubility are:

-

Polar Functional Groups: The presence of a nitro group (-NO₂) and a hydrazinyl group (-NHNH₂) introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, while the hydrazinyl group can act as both a hydrogen bond donor and acceptor.

-

Hydrogen Bonding Capability: The hydrazinyl group has two hydrogen atoms that can act as hydrogen bond donors, and the nitrogen atoms in the pyridine ring, the hydrazinyl group, and the oxygen atoms of the nitro group can all act as hydrogen bond acceptors.[1] This extensive hydrogen bonding potential suggests a high affinity for polar, protic solvents.

-

Dipole Moment: The asymmetrical arrangement of polar functional groups on the pyridine ring results in a significant molecular dipole moment, further enhancing its interaction with polar solvents.

-

Lipophilicity: The presence of the pyridine ring and the bromine atom contributes to the molecule's lipophilic character. The predicted LogP value of 1.0379 indicates a moderate balance between hydrophilicity and lipophilicity.[1]

The Role of Solvent Properties

The choice of solvent is paramount in determining the solubility of 3-Bromo-2-hydrazinyl-5-nitropyridine. Key solvent properties to consider include:

-

Polarity: Polar solvents, characterized by high dielectric constants and dipole moments, are expected to be effective at solvating this polar molecule.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) that can donate hydrogen bonds are likely to be excellent solvents due to the strong hydrogen bonding capabilities of the solute. Aprotic polar solvents (e.g., DMSO, DMF) can also be effective as they can accept hydrogen bonds.

-

Dispersion Forces: Nonpolar solvents primarily interact through weaker London dispersion forces. Given the polar nature of 3-Bromo-2-hydrazinyl-5-nitropyridine, its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following protocol outlines a robust method for determining the solubility of 3-Bromo-2-hydrazinyl-5-nitropyridine in various organic solvents.

Materials and Equipment

-

3-Bromo-2-hydrazinyl-5-nitropyridine (purity ≥98%)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the target compound.

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-2-hydrazinyl-5-nitropyridine to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-2-hydrazinyl-5-nitropyridine of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Predicted Solubility and Data Presentation

Based on the theoretical principles discussed, the following trends in solubility for 3-Bromo-2-hydrazinyl-5-nitropyridine are anticipated:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, acetonitrile, and ethyl acetate.

-

Low to Insoluble: Predicted in nonpolar solvents like toluene and hexane.

The experimentally determined solubility data should be compiled in a clear and concise format for easy comparison.

Table 1: Experimentally Determined Solubility of 3-Bromo-2-hydrazinyl-5-nitropyridine at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Methanol | 5.1 | Experimental Data | Experimental Data | e.g., Very Soluble |

| Ethanol | 4.3 | Experimental Data | Experimental Data | e.g., Soluble |

| Acetone | 5.1 | Experimental Data | Experimental Data | e.g., Soluble |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data | e.g., Sparingly Soluble |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data | e.g., Sparingly Soluble |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data | e.g., Slightly Soluble |

| Toluene | 2.4 | Experimental Data | Experimental Data | e.g., Very Slightly Soluble |

| Hexane | 0.1 | Experimental Data | Experimental Data | e.g., Insoluble |

Interpretation and Discussion

The interpretation of the experimental data should focus on correlating the observed solubility with the molecular properties of both the solute and the solvents. Key discussion points should include:

-

Impact of Hydrogen Bonding: A detailed analysis of how the hydrogen bonding capability of both the solute and protic vs. aprotic solvents influences solubility.

-

Effect of Polarity: Correlation between the solvent polarity index and the measured solubility.

-

Structural Rationale: Explaining the observed solubility trends based on the interplay of the polar functional groups and the lipophilic regions of the 3-Bromo-2-hydrazinyl-5-nitropyridine molecule.

The following logical diagram outlines the relationship between molecular properties and solubility.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-hydrazinyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydrazinyl-5-nitropyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is, however, paralleled by potential hazards stemming from its unique molecular architecture. The presence of a hydrazine moiety, a nitro aromatic system, and a halogenated pyridine ring necessitates a robust and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-hydrazinyl-5-nitropyridine, drawing upon data from structurally analogous compounds and established principles for managing energetic and reactive chemicals. The core directive of this document is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: An In-depth Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-2-hydrazinyl-5-nitropyridine, a thorough risk assessment must be conducted by extrapolating data from analogous compounds and considering the intrinsic properties of its constituent functional groups.

The primary hazards are associated with the hydrazine and nitro functionalities. Hydrazine and its derivatives are known for their potential to be toxic, corrosive, and, in some cases, carcinogenic.[1][2][3] The nitro group, particularly on an aromatic ring, renders the compound potentially energetic, with sensitivity to heat, shock, or friction. The combination of an oxidizing group (nitro) and a reducing group (hydrazine) in the same molecule is a classic indicator of potential instability and rapid decomposition.

Based on the GHS classifications of structurally similar compounds such as 3-Bromo-2-hydroxy-5-nitropyridine, the following hazards should be anticipated:

-

Acute Toxicity (Oral): Likely to be toxic if swallowed.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: Hazard Profile Comparison of Analogous Compounds

| Hazard Statement | 5-Bromo-2-chloro-3-nitropyridine | 2-Bromo-5-nitropyridine | 3-Bromo-2-hydroxy-5-nitropyridine | Anticipated for 3-Bromo-2-hydrazinyl-5-nitropyridine |

| Acute Oral Toxicity | Category 4 | Category 4 | Category 3 (Toxic if swallowed) | Likely Toxic if Swallowed |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin | Not Classified | Potentially Harmful in Contact with Skin |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Causes Skin Irritation |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage) | Causes Serious Eye Damage/Irritation |

| STOT - Single Exposure | Category 3 (Respiratory irritation) | Category 3 (Respiratory irritation) | Category 3 (Respiratory irritation) | May Cause Respiratory Irritation |

Source: Synthesized from public safety data sheets for analogous compounds.

Prudent Practices for Safe Handling: A Hierarchy of Controls

A multi-layered approach to safety, prioritizing the elimination and substitution of hazards where possible, is paramount. When working with 3-Bromo-2-hydrazinyl-5-nitropyridine, a stringent adherence to the hierarchy of controls is essential.

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls: The First Line of Defense

All manipulations of 3-Bromo-2-hydrazinyl-5-nitropyridine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Given the potential for energetic decomposition, the use of a blast shield is strongly recommended, especially during reactions involving heating or when working with quantities greater than a few grams.[4][5] All glassware should be inspected for cracks and star-fractures before use.

Administrative Controls: Standard Operating Procedures and Training

A comprehensive, written Standard Operating Procedure (SOP) must be developed and approved before any work with this compound commences. This SOP should detail the specific hazards, required controls, and emergency procedures. All personnel must be thoroughly trained on the SOP and the potential hazards of the material. It is crucial to never work alone when handling energetic or highly toxic compounds.[5]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory and should be selected based on a thorough risk assessment.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[5]

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves are essential. Given the lack of specific glove breakthrough data, it is advisable to double-glove, for example, with a nitrile glove underneath a neoprene or butyl rubber glove.[6]

-

Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a respirator may be required for certain non-routine operations or in the event of a spill. The type of respirator should be selected based on the potential exposure levels.

Storage and Stability: Maintaining a Safe Environment

Proper storage is critical to prevent decomposition and accidents. 3-Bromo-2-hydrazinyl-5-nitropyridine should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[2][3] It should be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3] The storage container must be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings. Due to its potential instability, it is advisable to store only the minimum quantity required for ongoing research and to monitor for any changes in appearance, which could indicate decomposition.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Caption: Emergency response workflow for exposure and spills.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher. Water may be ineffective and could potentially spread contamination. Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

For a small spill, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For a larger spill, evacuate the area and contact emergency services. Prevent the material from entering drains or waterways.[7]

Disposal Considerations: Responsible Waste Management

Waste containing 3-Bromo-2-hydrazinyl-5-nitropyridine must be treated as hazardous waste.[7] It should be collected in a designated, labeled, and sealed container. Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

3-Bromo-2-hydrazinyl-5-nitropyridine is a valuable tool in the arsenal of the research chemist. However, its potential hazards demand the utmost respect and a diligent approach to safety. By understanding the risks, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this versatile molecule. This guide serves as a foundational resource, but it is incumbent upon every individual researcher and institution to build upon this knowledge and foster a proactive and unwavering commitment to laboratory safety.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine.

- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.

-

Georganics. (n.d.). 3-Bromo-2-hydrazinyl-5-nitropyridine - High purity. Retrieved from [Link]

- Fisher Scientific. (2009, April 24). Safety Data Sheet: 5-Bromo-2-nitropyridine.

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

University of Nebraska-Lincoln. (2012, June 11). Safe Handling: Unstable, Reactive, Energetic Chemicals. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]

-

Purdue University College of Engineering. (2021, December 7). Industrial Perspectives on Energetic Materials. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

- Fisher Scientific. (2023, August 14). Safety Data Sheet: 2-Bromo-5-nitropyridine.

Sources

The Synthetic Versatility of 3-Bromo-2-hydrazinyl-5-nitropyridine: A Technical Guide to the Reactivity of its Hydrazine Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the hydrazine group in 3-Bromo-2-hydrazinyl-5-nitropyridine. This compound serves as a versatile building block in synthetic organic chemistry, primarily due to the nuanced reactivity of its hydrazine moiety, which is significantly influenced by the electronic landscape of the substituted pyridine ring. The presence of a bromine atom at the 3-position and a strongly electron-withdrawing nitro group at the 5-position modulates the nucleophilicity of the hydrazine group and opens up diverse pathways for the synthesis of complex heterocyclic systems. This guide will delve into the mechanistic underpinnings of its key reactions, providing detailed experimental protocols and explaining the causal relationships behind the observed reactivity, thereby offering a valuable resource for the design and execution of synthetic strategies in drug discovery and materials science.

Introduction: Understanding the Electronic Landscape

3-Bromo-2-hydrazinyl-5-nitropyridine, with CAS Number 15862-38-1, is a highly functionalized pyridine derivative. Its synthetic utility is largely dictated by the interplay of its three key functional groups: the nucleophilic hydrazine group, the bromine atom, and the electron-withdrawing nitro group. The pyridine ring itself is an electron-deficient aromatic system, and this deficiency is further exacerbated by the powerful inductive and mesomeric effects of the nitro group at the 5-position.

This pronounced electron deficiency has a profound impact on the reactivity of the entire molecule. The nitrogen atom of the pyridine ring is less basic compared to pyridine itself, and the ring is activated towards nucleophilic aromatic substitution. Conversely, the electron density on the exocyclic hydrazine group is reduced, making it a weaker nucleophile than simple alkyl or aryl hydrazines. However, this attenuated nucleophilicity allows for controlled and selective reactions, which are the focus of this guide. The bromine atom at the 3-position further influences the electronic distribution and provides a handle for cross-coupling reactions.

Molecular Properties of 3-Bromo-2-hydrazinyl-5-nitropyridine

| Property | Value |

| CAS Number | 15862-38-1 |

| Molecular Formula | C₅H₅BrN₄O₂ |

| Molecular Weight | 233.02 g/mol |

Cyclocondensation Reactions: Gateway to Fused Heterocyclic Systems

The most prominent and synthetically valuable reactions of 3-Bromo-2-hydrazinyl-5-nitropyridine involve the cyclocondensation of the hydrazine moiety with various electrophiles to construct fused bicyclic heteroaromatic systems. These reactions are driven by the formation of stable aromatic rings.

Formation of[1][2][3]Triazolo[4,3-a]pyridines

The reaction with single-carbon electrophiles provides a direct route to the[1][2]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry.